molecular formula C17H14BrNO2 B12902900 N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide CAS No. 920537-54-8

N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide

Cat. No.: B12902900
CAS No.: 920537-54-8
M. Wt: 344.2 g/mol
InChI Key: UHWWETHQSGJMBI-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide is a synthetic compound incorporating both benzofuran and bromobenzamide pharmacophores, designed for advanced chemical and pharmacological research. The benzofuran moiety is a privileged structure in medicinal chemistry, known to confer significant biological activities. Benzofuran-based compounds have demonstrated a diverse range of pharmacological properties, including antitumor, anti-inflammatory, antiviral, and anti-osteoporotic activities . The strategic incorporation of the 2-bromobenzamide group enhances the molecule's potential as a versatile synthetic intermediate, suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex chemical entities for structure-activity relationship (SAR) studies. This molecular architecture, featuring a rigid benzofuran core linked to a substituted benzamide through a flexible ethyl tether, is of significant interest in rational drug design and molecular hybridization strategies. This approach aims to integrate pharmacophoric elements from distinct bioactive scaffolds into a single structure to improve therapeutic efficacy, selectivity, and multi-target activity . Researchers can utilize this compound as a key precursor in the synthesis of novel compounds for high-throughput screening against various biological targets. It is strictly for research applications in laboratory settings. This product is NOT intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

920537-54-8

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide

InChI

InChI=1S/C17H14BrNO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20)

InChI Key

UHWWETHQSGJMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran-3-ylethyl Intermediate

  • Starting Materials: Salicylaldehyde derivatives and ethyl bromoacetate are commonly used to construct the benzofuran ring system.
  • Method: A typical approach involves the cyclization of salicylaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate in acetonitrile, yielding ethyl benzofuran-2-carboxylate intermediates.
  • Further Transformation: The ester is then converted to the corresponding hydrazide or amine derivative by refluxing with hydrazine hydrate or other nucleophiles in ethanol, preparing it for subsequent coupling.

Preparation of 2-Bromobenzamide

  • Starting Material: 2-Bromobenzoic acid or its derivatives.
  • Method: Conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ammonia or amines to form 2-bromobenzamide.
  • Alternative: Direct amidation of 2-bromobenzoic acid with ammonia under dehydrating conditions can also be employed.

Coupling to Form this compound

  • Amide Bond Formation: The key step is the coupling of the benzofuran-3-ylethyl amine (or hydrazide) with 2-bromobenzoyl chloride or activated 2-bromobenzoic acid derivatives.
  • Coupling Agents: Commonly used reagents include carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.
  • Solvents: Typical solvents are dichloromethane, tetrahydrofuran, or dimethylformamide.
  • Reaction Conditions: The reaction is usually carried out at low temperatures (0°C to room temperature) to control reactivity and minimize side reactions.

Data Table: Summary of Key Preparation Steps

Step Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Salicylaldehyde + Ethyl bromoacetate K2CO3, Acetonitrile, Reflux Ethyl benzofuran-2-carboxylate ~60-70 Base-promoted cyclization
2 Ethyl benzofuran-2-carboxylate Hydrazine hydrate, Ethanol, Reflux Benzofuran-2-carbohydrazide ~65-75 Hydrazide formation
3 2-Bromobenzoic acid SOCl2 or Oxalyl chloride, then NH3 2-Bromobenzamide 45-65 Acid chloride formation and amidation
4 Benzofuran-3-ylethyl amine + 2-bromobenzoyl chloride DCC or EDC, DMAP, DCM, 0°C to RT This compound 50-80 Amide coupling step

Research Findings and Notes

  • The amide coupling step is critical and can be optimized by varying coupling agents and solvents to improve yield and purity.
  • Bromination steps require careful control to avoid polybromination or side reactions; NBS is preferred for selective bromination.
  • Characterization of intermediates and final products is typically confirmed by IR, ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to ensure structural integrity.
  • Alternative synthetic routes involving hydrazide intermediates and Vilsmeier-Haack formylation provide flexibility in modifying the benzofuran moiety for derivative synthesis.
  • Catalytic hydrogenation methods can be employed for saturation or stereochemical control in related benzofuran derivatives, which may be useful in analog synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in heterocyclic substituents or bromine positioning (Table 1):

Compound Name Heterocycle Bromine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-[2-(1-Benzofuran-3-yl)ethyl]-2-bromobenzamide Benzofuran (O) 2 C₁₇H₁₄BrNO₂ 344.21 Aromatic, potential kinase inhibition
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-bromobenzamide Benzimidazole (N,N) 2 C₁₆H₁₄BrN₃O 344.21 Hydrogen-bond donor/acceptor, higher basicity
N-[2-(1H-Indol-3-yl)ethyl]-2-bromobenzamide Indole (N) 2 C₁₇H₁₅BrN₂O 357.22 Basic NH group, membrane permeability
N-[(2-Bromoquinolin-3-yl)methyl]-2-bromobenzamide Quinoline (N) 2 (benzamide), 3 (quinoline) C₁₇H₁₂Br₂N₂O 428.10 Planar aromatic system, DNA intercalation potential

Key Observations :

  • Benzofuran vs.
  • Indole vs. Benzofuran : Indole’s NH group enhances basicity and participation in π-π stacking, which may improve binding to hydrophobic enzyme pockets .

Physicochemical Properties

  • Melting Points: Brominated benzofuran derivatives (e.g., 1-(1-benzofuran-5-yl)-2-bromoethanone) exhibit melting points of 77–79°C, suggesting solid-state stability .
  • Solubility : Benzimidazole analogs (C₁₆H₁₄BrN₃O) may have higher aqueous solubility due to hydrogen-bonding capacity, whereas benzofuran derivatives are more lipophilic .
  • Molecular Weight : All analogs cluster near 344–357 g/mol, aligning with Lipinski’s rule for drug-likeness.

Biological Activity

N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression.
  • Receptor Binding : It may interact with various receptors, modulating their activity and influencing cellular responses.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant effects, which may contribute to their therapeutic efficacy.

Biological Activities

Research indicates that compounds containing benzofuran structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Similar benzofuran derivatives have demonstrated antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInduction of apoptosis, inhibition of tumor growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialActivity against bacterial and fungal pathogens

Case Study 1: Anticancer Activity

A study conducted on a series of benzofuran derivatives, including this compound, revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key factors include:

  • Absorption : The compound's lipophilicity may influence its absorption rate.
  • Distribution : Its distribution in biological tissues can affect efficacy and safety profiles.
  • Metabolism : Investigations into metabolic pathways will help determine potential interactions with other drugs.

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